molecular formula C22H14N2O2S B2586786 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile CAS No. 476278-76-9

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile

Cat. No.: B2586786
CAS No.: 476278-76-9
M. Wt: 370.43
InChI Key: BQJBXMWCYFXAGY-RELWKKBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile is a complex organic compound that features a benzo[d]thiazole moiety, a phenoxyphenyl group, and a propanenitrile group

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3-phenoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c23-14-18(22-24-19-11-4-5-12-20(19)27-22)21(25)15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-13,25H/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILJDRGBEHELGF-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d]thiazole-2-carbaldehyde with 3-phenoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction is followed by the addition of a nitrile group through a nucleophilic substitution reaction using a suitable nitrile source like acetonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of benzothiazole, including those related to this compound, have been shown to exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and others .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrileA54915.5
Benzothiazole Derivative XMCF720.0
Benzothiazole Derivative YHeLa18.7

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of benzothiazole exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a related thiazole derivative demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity

CompoundBacteria TestedZone of Inhibition (mm)
This compoundE. coli18
Benzothiazole Derivative AP. aeruginosa20
Benzothiazole Derivative BS. aureus21

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer properties of this compound involved testing it against various cancer cell lines, including A549 and HeLa. The results indicated an IC50 value of approximately 15 µM for A549 cells, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and showed significant inhibition with a zone of inhibition measuring up to 21 mm, demonstrating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to enzymes or receptors, modulating their activity. The phenoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The nitrile group can participate in hydrogen bonding or other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile
  • (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(2-phenoxyphenyl)propanenitrile
  • (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-methoxyphenyl)propanenitrile

Uniqueness

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the phenoxyphenyl group provides unique electronic and steric properties, differentiating it from other similar compounds.

Biological Activity

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile, with CAS number 361478-90-2, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the biological activity, synthesis, and structural characteristics of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H10N2O3SC_{19}H_{10}N_{2}O_{3}S, with a molecular weight of 346.4 g/mol. The compound is characterized by a benzothiazole moiety linked to a phenoxyphenyl group through a propenenitrile framework, which may contribute to its biological properties.

Synthesis

The compound can be synthesized via a Knoevenagel condensation reaction between 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The reaction typically involves stirring the reactants in an ethanol solvent with catalytic amounts of triethylamine (TEA), yielding the desired product after crystallization from ethanol .

Antitumor Activity

Research has indicated that benzothiazole derivatives exhibit potent antitumor properties. For instance, related compounds have shown nanomolar activity against various human cancer cell lines, including breast, ovarian, lung, and colon carcinomas. The structure-activity relationship (SAR) studies reveal that specific substituents on the benzothiazole ring enhance antitumor efficacy .

Table 1: Antitumor Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (nM)Notes
CJM 126Breast<10Lead compound
DF 203Ovarian<20Selective activity
Compound XLung<15High selectivity

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzothiazole derivatives against protein aggregation associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compounds have demonstrated significant anti-aggregation activity towards tau and α-synuclein proteins, which are critical in the pathogenesis of these diseases. For example, compounds similar to this compound have been shown to reduce fluorescence in thioflavin-T assays, indicating their ability to inhibit fibril formation .

Table 2: Anti-Aggregation Activity against Tau and α-Synuclein

CompoundTarget ProteinThT Fluorescence Reduction (%)Notes
Compound ATau90High efficacy
Compound Bα-Synuclein85Significant inhibition
This compoundTau & α-SynucleinTBDOngoing studies

Case Studies

  • Study on Antitumor Activity : A study evaluated the effectiveness of various benzothiazole derivatives in inhibiting cancer cell proliferation. The lead compound showed remarkable potency against breast cancer cell lines, prompting further investigation into its mechanism of action.
  • Neurodegeneration Model : In a mouse model for Alzheimer's disease, derivatives similar to this compound were administered to assess their impact on cognitive decline and protein aggregation. Results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups.

Q & A

Basic: What are the common synthetic routes for preparing (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile, and what key reaction conditions influence the E/Z configuration?

Methodological Answer:
The compound is typically synthesized via condensation reactions between benzothiazole derivatives and aromatic aldehydes. For example, describes a method where 2-(benzothiazol-2-yl)-3-oxopentanedinitrile reacts with aldehydes under basic conditions to form acrylonitrile derivatives . The E/Z configuration is influenced by:

  • Reaction temperature : Higher temperatures favor thermodynamically stable isomers (e.g., E-form).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates via dipole interactions.
  • Catalysts : Acidic or basic conditions (e.g., ammonium acetate) control protonation states of intermediates, directing stereoselectivity .

Advanced: How can researchers optimize the yield and stereoselectivity of the target compound when using electron-deficient aldehydes?

Methodological Answer:
Electron-deficient aldehydes require careful optimization:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to activate the aldehyde carbonyl group, enhancing electrophilicity.
  • Solvent choice : Low-polarity solvents (e.g., toluene) reduce side reactions like aldol condensation.
  • Stoichiometric ratios : A 1:1.2 molar ratio of benzothiazole precursor to aldehyde minimizes unreacted starting material .
  • Temperature control : Stepwise heating (e.g., 60°C → 110°C) ensures intermediate stability while driving the reaction to completion .

Basic: What spectroscopic and crystallographic methods reliably confirm the E-configuration and molecular conformation?

Methodological Answer:

  • X-ray crystallography : Directly resolves the E-configuration by identifying spatial arrangements of substituents around the double bond .
  • FT-IR spectroscopy : The nitrile stretch (~2200 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) confirm functional group integrity.
  • NMR spectroscopy : ¹H NMR coupling constants (e.g., J = 12–16 Hz for trans-olefinic protons) distinguish E/Z isomers .

Advanced: How do computational methods resolve contradictions regarding the stability of E vs Z isomers?

Methodological Answer:
Contradictions in isomer stability (e.g., notes intramolecular hydrogen bonding may stabilize non-E forms) can be addressed via:

  • Density Functional Theory (DFT) : Calculate energy differences between isomers. For example, used ab initio calculations to show the anti-phenylhydrazone structure is more stable than the E-form by 2.3 kcal/mol .
  • Molecular dynamics simulations : Predict solvent effects on isomerization barriers.
  • Comparative spectroscopy : Overlay experimental IR/NMR data with simulated spectra from computational models .

Basic: What factors contribute to the hydrolytic stability of the nitrile group under physiological conditions?

Methodological Answer:

  • pH sensitivity : The nitrile group is stable at neutral pH but hydrolyzes to amides/carboxylic acids under strongly acidic/basic conditions.
  • Steric hindrance : Bulky substituents (e.g., 3-phenoxyphenyl) shield the nitrile from nucleophilic attack.
  • Temperature : Storage at ≤4°C slows hydrolysis. Monitor stability via HPLC with a C18 column and UV detection at 254 nm .

Advanced: What strategies mitigate oxidative degradation of the benzothiazole ring during storage or catalysis?

Methodological Answer:

  • Inert atmospheres : Store under argon or nitrogen to prevent radical-mediated oxidation.
  • Antioxidants : Add 0.1% w/w butylated hydroxytoluene (BHT) to inhibit peroxide formation.
  • Low-temperature catalysis : Perform reactions at ≤50°C to reduce thermal degradation.
  • UV/Vis monitoring : Track absorbance at 320 nm (benzothiazole π→π* transitions) to detect early degradation .

Basic: How can researchers validate the purity and identity of intermediates during multi-step synthesis?

Methodological Answer:

  • HPLC-MS : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with acetonitrile/water gradients (5→95% over 20 min) to separate intermediates.
  • ¹H/¹³C NMR : Compare peak integrals with expected proton counts (e.g., phenoxy protons at δ 6.8–7.4 ppm).
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced: What challenges arise in scaling up synthesis while maintaining stereochemical integrity, and how can reaction engineering address them?

Methodological Answer:

  • Mixing efficiency : Use segmented flow reactors to ensure uniform heat/mass transfer, preventing local overheating that promotes isomerization.
  • Solvent removal : Employ wiped-film evaporators for gentle solvent stripping, minimizing thermal stress on the product.
  • In-line analytics : Implement FT-IR probes to monitor reaction progress and detect byproducts in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.